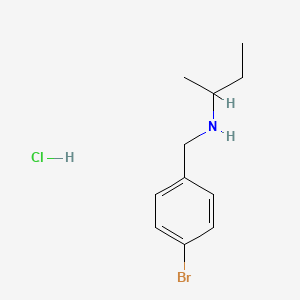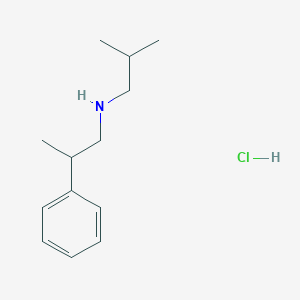
(2-Methylpropyl)(2-phenylpropyl)amine hydrochloride
Übersicht
Beschreibung
“(2-Methylpropyl)(2-phenylpropyl)amine hydrochloride” is a chemical compound with the molecular formula C13H22ClN . It has a molecular weight of 227.77 g/mol . The IUPAC name for this compound is 2-methyl-2-phenyl-N-propylpropan-1-amine hydrochloride .
Molecular Structure Analysis
The InChI code for this compound is 1S/C13H21N.ClH/c1-4-10-14-11-13(2,3)12-8-6-5-7-9-12;/h5-9,14H,4,10-11H2,1-3H3;1H . The Canonical SMILES representation is CCCNCC©©C1=CC=CC=C1.Cl .Physical And Chemical Properties Analysis
This compound has a computed hydrogen bond donor count of 2 and a hydrogen bond acceptor count of 1 . It has a rotatable bond count of 5 . The exact mass and the monoisotopic mass of the compound are both 227.1440774 g/mol . The topological polar surface area is 12 Ų . The compound has a heavy atom count of 15 . The complexity of the compound is 145 .Wissenschaftliche Forschungsanwendungen
Environmental Fate and Toxicity
Research on chemical warfare agent degradation products assesses the environmental fate and mammalian and ecotoxicity of various compounds, including nitrogen mustards and Lewisite, highlighting the significance of studying chemical degradation processes and toxicological impacts relevant to environmental and occupational health (Munro et al., 1999). This area could provide insights into the environmental and toxicological profiles of similar compounds, including (2-Methylpropyl)(2-phenylpropyl)amine hydrochloride.
Advanced Materials and Coatings
The development and application of amine-functionalized metal–organic frameworks (MOFs) for CO2 capture demonstrate the potential of amine-containing sorbents in environmental applications. The strong interaction between CO2 and basic amino functionalities highlights the versatility of these materials in capturing and storing gases, offering a perspective on how (2-Methylpropyl)(2-phenylpropyl)amine hydrochloride might be applied in material sciences and environmental engineering (Lin, Kong, & Chen, 2016).
Analytical Methods for Biogenic Amines
Analytical methods for the determination of biogenic amines in foods have been extensively reviewed, pointing towards the importance of detecting and quantifying amines due to their toxicity and role in food safety (Önal, 2007). This research area could be relevant to the study of (2-Methylpropyl)(2-phenylpropyl)amine hydrochloride in terms of developing and applying analytical techniques for its detection and quantification in various matrices.
Catalysis and Synthetic Chemistry
Research on transition-metal-catalyzed reductive amination employing hydrogen as a reducing agent showcases the utility of amines in synthesizing a wide range of chemical products, including pharmaceuticals and materials. This highlights the role of amine compounds in catalysis and synthetic chemistry, suggesting potential applications for (2-Methylpropyl)(2-phenylpropyl)amine hydrochloride in these fields (Irrgang & Kempe, 2020).
Eigenschaften
IUPAC Name |
2-methyl-N-(2-phenylpropyl)propan-1-amine;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21N.ClH/c1-11(2)9-14-10-12(3)13-7-5-4-6-8-13;/h4-8,11-12,14H,9-10H2,1-3H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ORXZODVEZFNZHE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CNCC(C)C1=CC=CC=C1.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22ClN | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.77 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2-Methylpropyl)(2-phenylpropyl)amine hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




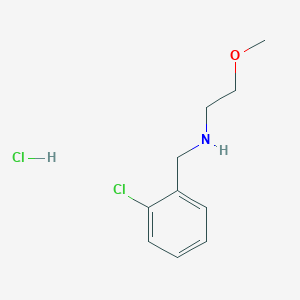
![{[4-(Benzyloxy)phenyl]methyl}(butyl)amine hydrochloride](/img/structure/B3085992.png)
amine hydrochloride](/img/structure/B3085997.png)

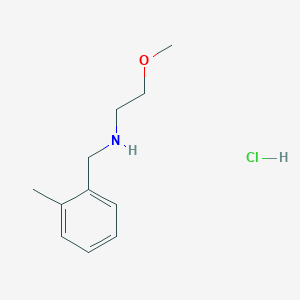
![2-[(Pyridin-2-ylmethyl)-amino]-ethanol hydrochloride](/img/structure/B3086006.png)
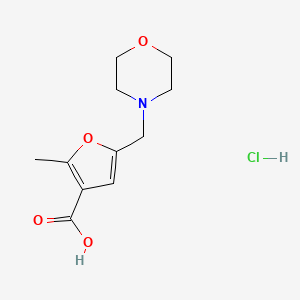

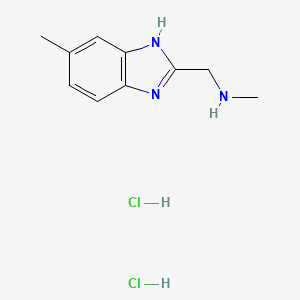
amine hydrochloride](/img/structure/B3086028.png)
amine hydrochloride](/img/structure/B3086042.png)
![(Butan-2-yl)[(2,4-dimethoxyphenyl)methyl]amine hydrochloride](/img/structure/B3086049.png)
